3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide
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Overview
Description
3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a nitrophenyl ring, making it a versatile molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 3-(4-chlorophenyl)sulfonyl-N-(3-aminophenyl)propanamide.
Substitution: Various sulfonamide derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The nitrophenyl group may also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide: Similar structure but with the nitro group in a different position.
3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide: Contains an additional methoxy group on the nitrophenyl ring
Uniqueness
3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S/c16-11-4-6-14(7-5-11)24(22,23)9-8-15(19)17-12-2-1-3-13(10-12)18(20)21/h1-7,10H,8-9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIMSGFDAEPKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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